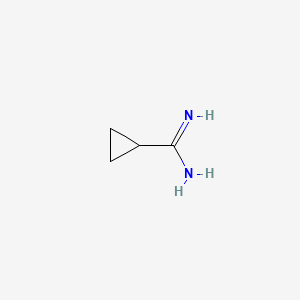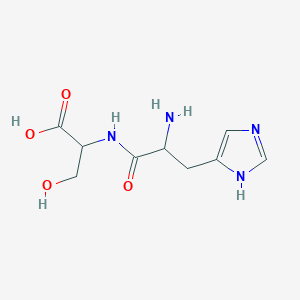![molecular formula C11H9NO2 B1267753 1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonitrile CAS No. 33522-14-4](/img/structure/B1267753.png)
1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonitrile
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related cyclophane compounds involves ester-forming macrocyclization reactions, which display a two-electron, quasireversible oxidation wave, leading to dication species with interesting electrochemical properties (Godbert et al., 2001). Another approach is the ring-opening reactions of cyclopropanes with benzeneselenenyl chloride, leading to regio- and stereoselective formation of products via electrophilic ring-opening (Graziano et al., 2002).
Molecular Structure Analysis
Structural elucidation of compounds related to 1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonitrile, like organoselenium compounds incorporating the benzo[d][1,3]dioxole subunit, reveals planar molecular structures packed in a herringbone arrangement, confirmed by X-ray crystallography (Nagpal et al., 2015).
Chemical Reactions and Properties
The reactivity of cyclopropane-containing compounds can be significantly altered through various chemical reactions, such as cyclopropanation of alkenes via (2-furyl)carbene complexes, highlighting the versatility of cyclopropane derivatives in synthetic chemistry (Miki et al., 2004).
Physical Properties Analysis
The physical properties of cyclopropane derivatives and related compounds often involve detailed examination of their crystalline structures and thermal behavior, offering insights into their stability and reactivity patterns. For instance, the thermal decomposition behavior of novel organoselenium compounds has been studied through thermogravimetric analysis, revealing their stability under various conditions (Nagpal et al., 2015).
Chemical Properties Analysis
Cyclopropane and benzo[d][1,3]dioxole moieties contribute to the unique chemical properties of compounds, such as reactivity towards electrophilic and nucleophilic attacks. Studies on the cycloaddition reactions and the formation of cyclopropanes from activated olefins highlight the influence of these structural features on the chemical behavior of the compounds (Elinson et al., 2008).
Wissenschaftliche Forschungsanwendungen
Summary of the Application
A series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been designed based on literature reports of the activity of indoles against various cancer cell lines . These compounds have been evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .
Methods of Application
The compounds were synthesized via a Pd-catalyzed C-N cross-coupling . This method involves the reaction of a carbon-nitrogen bond with a palladium catalyst, which allows for the creation of complex structures such as the 1-benzo [1,3]dioxol-5-yl-indoles used in this research .
Results or Outcomes
A detailed structure-activity relationship study culminated in the identification of 3-N-benzo [1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20, whose IC 50 values ranged from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 . Further mechanistic studies revealed that 20 caused cell cycle arrest at the S phase and induced apoptosis in CCRF-CEM cancer cells .
2. Detection of Carcinogenic Lead
Summary of the Application
The compound “(E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide” has been synthesized and used for the significant detection of the carcinogenic heavy metal ion, lead (Pb2+), via a reliable electrochemical approach .
Methods of Application
The compound was prepared via a simple condensation method using benzo-[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) in good yield . A thin layer of the compound was deposited on a glassy carbon electrode (GCE) with the conducting polymer matrix Nafion (NF) to create a sensitive and selective Pb2+ sensor .
Results or Outcomes
The sensitivity, limit of quantification (LOQ), and limit of detection (LOD) of the proposed sensor towards Pb2+ were calculated from the calibration curves to be 2220.0 pA μM−1 cm−2, 320.0 mM, and 96.0 pM, respectively . The sensor probe was validated via the selective determination of Pb2+ in spiked natural samples with a satisfactory outcome .
3. Investigation of Biomolecules
Summary of the Application
The compound “2-(benzo[d][1,3]dioxol-5-yl)acetic acid” has been synthesized and used in the investigation of biomolecules .
Methods of Application
The compound was synthesized by dissolving 2-(benzo[d][1,3]dioxol-5-yl)acetic acid or benzo[d][1,3]dioxole-5-carboxylic acids in dichloromethane (DCM). Subsequently, a mixture of DMAP and EDCI was introduced and thoroughly combined under an argon gas environment .
Results or Outcomes
The compound was characterized using different spectroscopic techniques, such as 1H-NMR, 13C-NMR, FTIR, and UV-Vis spectroscopy, and its crystal structure was analyzed using the single crystal X-ray diffraction method (SCXRDM) .
4. Detection of Carcinogenic Lead
Summary of the Application
The compound “(E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide” has been synthesized and used for the significant detection of the carcinogenic heavy metal ion, lead (Pb2+), via a reliable electrochemical approach .
Methods of Application
The compound was prepared via a simple condensation method using benzo-[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) in good yield . A thin layer of the compound was deposited on a glassy carbon electrode (GCE) with the conducting polymer matrix Nafion (NF) to create a sensitive and selective Pb2+ sensor .
Results or Outcomes
The sensitivity, limit of quantification (LOQ), and limit of detection (LOD) of the proposed sensor towards Pb2+ were calculated from the calibration curves to be 2220.0 pA μM−1 cm−2, 320.0 mM, and 96.0 pM, respectively . The sensor probe was validated via the selective determination of Pb2+ in spiked natural samples with a satisfactory outcome .
5. Investigation of Biomolecules
Summary of the Application
The compound “2-(benzo[d][1,3]dioxol-5-yl)acetic acid” has been synthesized and used in the investigation of biomolecules .
Methods of Application
The compound was synthesized by dissolving 2-(benzo[d][1,3]dioxol-5-yl)acetic acid or benzo[d][1,3]dioxole-5-carboxylic acids in dichloromethane (DCM). Subsequently, a mixture of DMAP and EDCI was introduced and thoroughly combined under an argon gas environment .
Results or Outcomes
The compound was characterized using different spectroscopic techniques, such as 1H-NMR, 13C-NMR, FTIR, and UV-Vis spectroscopy, and its crystal structure was analyzed using the single crystal X-ray diffraction method (SCXRDM) .
Safety And Hazards
The safety and hazards associated with this compound would depend on its reactivity and biological activity, which are not known from the name alone.
Zukünftige Richtungen
Future studies could aim to synthesize this compound and investigate its properties and potential applications. This could include testing its reactivity, studying its physical properties, and evaluating its biological activity.
Please note that this is a general analysis based on the name of the compound. For a detailed and accurate analysis, experimental data and specific literature would be necessary.
Eigenschaften
IUPAC Name |
1-(1,3-benzodioxol-5-yl)cyclopropane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c12-6-11(3-4-11)8-1-2-9-10(5-8)14-7-13-9/h1-2,5H,3-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWWFPPDVEFZZCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)C2=CC3=C(C=C2)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80300015 | |
| Record name | 1-(2H-1,3-Benzodioxol-5-yl)cyclopropane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80300015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonitrile | |
CAS RN |
33522-14-4 | |
| Record name | 1-(2H-1,3-Benzodioxol-5-yl)cyclopropane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80300015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









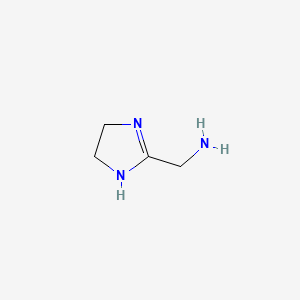
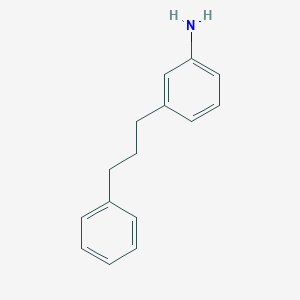

![4-amino-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B1267690.png)
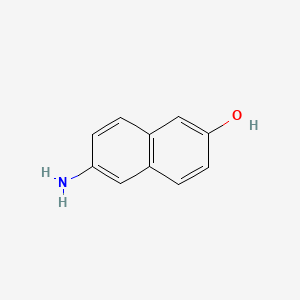
![3a',4',7',7a'-Tetrahydrospiro[cyclopropane-1,8'-[2]oxa[4,7]methano[2]benzofuran]-1',3'-dione](/img/structure/B1267693.png)
